2-6-Capreomycin IA

概要

説明

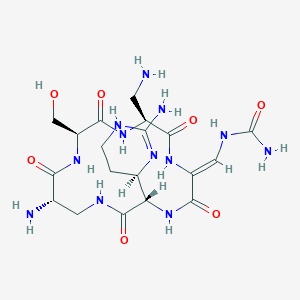

2-6-Capreomycin IA is a cyclic polypeptide antibiotic produced by the bacterium Streptomyces capreolus. It is primarily used in the treatment of multidrug-resistant tuberculosis. This compound is part of the capreomycin complex, which includes several related compounds such as capreomycin IB, IIA, and IIB . Capreomycin IA is known for its ability to inhibit protein synthesis in bacteria, making it an effective antimicrobial agent .

準備方法

Synthetic Routes and Reaction Conditions

The biosynthesis of 2-6-Capreomycin IA involves the incorporation of amino acids such as serine, alanine, and 2,3-diaminopropionic acid . The process begins with the formation of a dehydroalanyl intermediate from serine, which is then modified to produce the diaminopropionate moiety. This intermediate undergoes further modifications to form the cyclic peptide structure of capreomycin IA .

Industrial Production Methods

Industrial production of this compound typically involves fermentation using Streptomyces capreolus. The fermentation process is optimized to maximize the yield of capreomycin IA, which is then extracted and purified using various chromatographic techniques . Recent advancements have also explored the development of inhalable dry powder formulations of capreomycin for pulmonary delivery, utilizing spray drying techniques .

化学反応の分析

Types of Reactions

2-6-Capreomycin IA undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and pharmacokinetic properties .

科学的研究の応用

Pharmacokinetics

Physiologically Based Pharmacokinetic Modeling

A study developed a physiologically based pharmacokinetic (PBPK) model for capreomycin, which includes 2-6-Capreomycin IA. This model predicts the absorption, distribution, metabolism, and excretion (ADME) of the drug, providing insights into its pharmacokinetic parameters. The model utilized Bayesian inference and Monte Carlo methods for calibration and validation, highlighting the variability in drug disposition among individuals with MDR-TB. This research emphasizes the need for optimized dosing regimens to enhance therapeutic outcomes in patients .

Therapeutic Efficacy

Clinical Applications in MDR-TB Treatment

this compound is often used in combination with other anti-tuberculosis drugs to improve treatment efficacy. A clinical study assessed the bactericidal activity of capreomycin when combined with other antibiotics like isoniazid and rifampicin. Results indicated that capreomycin displayed significant activity against fast-growing strains of Mycobacterium tuberculosis, particularly when used alongside other agents that prevent drug resistance .

Case Studies on Efficacy

Several case studies have documented the successful use of this compound in treating patients with MDR-TB. For instance, patients who received capreomycin as part of a combination therapy regimen showed improved sputum conversion rates compared to those receiving standard treatments alone. The use of capreomycin was associated with a reduction in treatment duration and an increase in overall cure rates .

Combination Therapies

Synergistic Effects with Other Antibiotics

Research has demonstrated that combining this compound with other antibiotics can enhance its effectiveness. For example, studies have shown that when capreomycin is administered with rifampicin or streptomycin, there is a synergistic effect that leads to improved bacterial clearance rates. This combination therapy approach is crucial for managing patients with complex drug-resistant infections .

Data Tables

作用機序

The mechanism of action of 2-6-Capreomycin IA involves the inhibition of protein synthesis by binding to the 70S ribosomal unit in bacteria . This binding interferes with the normal function of the ribosome, leading to the production of abnormal proteins that are essential for bacterial survival. The production of these abnormal proteins ultimately results in the death of the bacteria .

類似化合物との比較

2-6-Capreomycin IA is similar to other cyclic peptide antibiotics such as viomycin and tuberactinomycins . it is unique in its specific amino acid sequence and its ability to inhibit protein synthesis in a distinct manner. The related compounds in the capreomycin complex, including capreomycin IB, IIA, and IIB, share similar structural features but differ in their amino acid composition and biological activities .

List of Similar Compounds

- Viomycin

- Tuberactinomycins

- Capreomycin IB

- Capreomycin IIA

- Capreomycin IIB

生物活性

2-6-Capreomycin IA is a cyclic polypeptide antibiotic derived from the bacterium Streptomyces capreolus. Its primary application is in the treatment of multidrug-resistant tuberculosis (MDR-TB). This article delves into its biological activity, focusing on its mechanism of action, pharmacokinetics, cellular effects, and comparative analysis with similar compounds.

Target and Mode of Action

The primary target of this compound is the 16S/23S rRNA (cytidine-2'-O)-methyltransferase TlyA in Mycobacterium tuberculosis. By binding to this target, Capreomycin disrupts protein synthesis by interacting with the 70S ribosomal unit, leading to the production of non-functional proteins essential for bacterial survival.

Biochemical Pathways

Capreomycin inhibits protein synthesis through the following mechanisms:

- Binding to Ribosomes : It binds to the interface between helix 44 of the small ribosomal subunit and helix 69 of the large ribosomal subunit, effectively blocking normal ribosomal function.

- Production of Abnormal Proteins : The inhibition results in the synthesis of abnormal proteins, ultimately leading to bacterial cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that when administered intramuscularly at a dose of 1 g, approximately 52% is excreted in urine within 12 hours. This rapid excretion highlights its efficiency in systemic circulation and potential nephrotoxicity, particularly in patients with renal impairment .

Cellular Effects

This compound exhibits significant antimicrobial activity specifically against Mycobacterium tuberculosis. It has been shown to modulate immune responses by inhibiting Th1 and Th17 cytokine production, which can affect host defense mechanisms against infections.

Table: Summary of Biological Activity

| Parameter | Details |

|---|---|

| Target | 16S/23S rRNA (cytidine-2'-O)-methyltransferase TlyA |

| Mechanism | Inhibition of protein synthesis via ribosomal binding |

| Pharmacokinetics | 52% excretion within 12 hours post-intramuscular administration |

| Cellular Effects | Antimicrobial activity against M. tuberculosis; modulation of immune response |

Comparative Analysis with Similar Compounds

This compound shares similarities with other cyclic peptide antibiotics such as viomycin and tuberactinomycins. Below is a comparison highlighting its unique features:

Table: Comparison with Similar Antibiotics

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| This compound | Cyclic depsipeptide | Antitubercular | Targets multidrug-resistant strains |

| Viomycin | Cyclic peptide | Antimycobacterial | Effective against various mycobacterial infections |

| Tuberactinomycins | Cyclic peptide | Antitubercular | Similar mechanism but different side chains |

| Capreomycin IB | Cyclic depsipeptide | Antitubercular | Exhibits enhanced binding properties |

Case Studies and Research Findings

Recent studies have reinforced the importance of this compound in treating MDR-TB. For instance, a study highlighted its effectiveness in combination therapies, showing significant improvements in treatment outcomes for patients resistant to first-line therapies. The compound's ability to penetrate bacterial biofilms also contributes to its efficacy against persistent infections .

Moreover, pharmacokinetic modeling has provided insights into optimal dosing regimens for maximizing therapeutic effects while minimizing toxicity. For example, a physiologically based pharmacokinetic model suggested dosing levels ranging from 100 mg/kg to 250 mg/kg for effective treatment outcomes while monitoring renal function closely due to potential nephrotoxicity .

特性

IUPAC Name |

[(Z)-[(3S,9S,12S,15S)-15-amino-9-(aminomethyl)-3-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-12-(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-6-ylidene]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N12O7/c20-3-9-14(34)28-10(5-26-19(23)38)15(35)31-12(8-1-2-24-18(22)30-8)17(37)25-4-7(21)13(33)29-11(6-32)16(36)27-9/h5,7-9,11-12,32H,1-4,6,20-21H2,(H,25,37)(H,27,36)(H,28,34)(H,29,33)(H,31,35)(H3,22,24,30)(H3,23,26,38)/b10-5-/t7-,8+,9-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGCTBYTRMLWCB-MRSVHRRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CN)CO)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=N[C@H]1[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CN)CO)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891322 | |

| Record name | 2-6-Capreomycin IA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62639-89-8 | |

| Record name | Capreomycin IIA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062639898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-6-Capreomycin IA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPREOMYCIN IIA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38TL5Q9SM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。